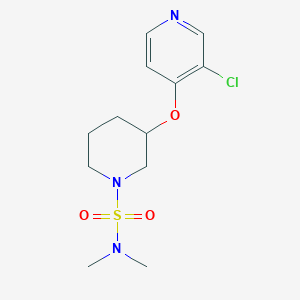

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

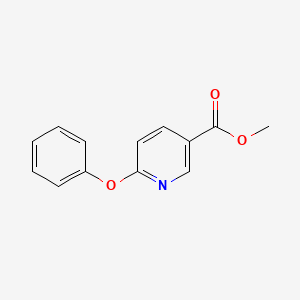

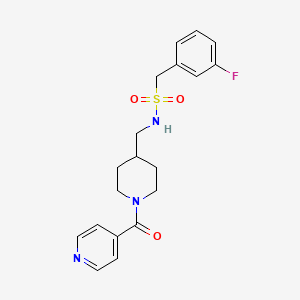

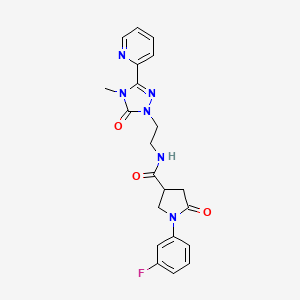

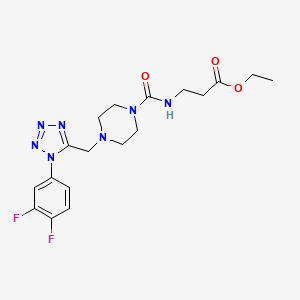

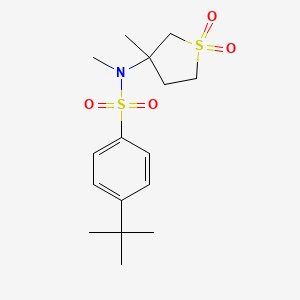

The compound “3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide” is likely to be an organic compound containing a piperidine ring, a pyridine ring, and a sulfonamide group. Piperidine is a common motif in many pharmaceuticals and other active compounds. Pyridine is a basic heterocyclic organic compound, similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms) attached to the piperidine ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyridine ring, the piperidine ring, and the sulfonamide group. Pyridines can undergo electrophilic substitution reactions, while piperidines can participate in a variety of reactions due to the presence of the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperidine rings could contribute to its stability and solubility .Scientific Research Applications

Herbicidal Activity

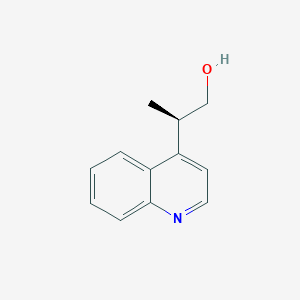

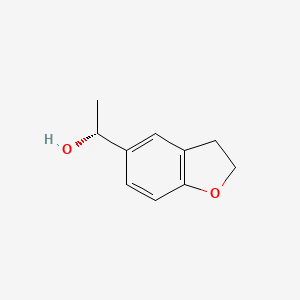

The compound has been studied for its potential in herbicidal activities. Specifically, novel herbicidally active sulfonamide compounds, including those with structures similar to 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide, were synthesized to examine their stereochemical structure-activity relationship. The study found that certain isomers of these compounds were the active forms in herbicidal tests (Hosokawa et al., 2001).

Antifungal Activity

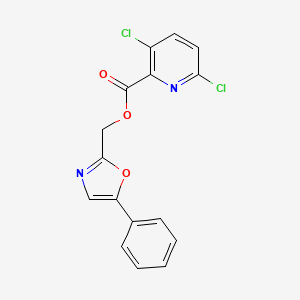

Another area of research involves the synthesis of compounds comprising a pyridine-3-sulfonamide scaffold for antifungal applications. These compounds, structurally related to this compound, demonstrated efficacy against strains of Candida and other fungi, showing greater effectiveness in some cases than the antifungal fluconazole (Szafrański et al., 2017).

Antibacterial Agents

Research into sulfonamide derivatives also includes their use as antibacterial agents. Compounds containing a sulfonamido moiety, akin to this compound, were synthesized and tested for antibacterial activity. Several of these compounds displayed high levels of activity against various bacteria (Azab et al., 2013).

Pharmaceutical Solvates

The compound's potential in forming pharmaceutical solvates has been explored. These solvates incorporate solvent molecules in the crystal lattice, which can significantly influence the physicochemical properties of active pharmaceutical ingredients. Studies on similar sulfonamides showed the ability to form stable solvates with different solvents, highlighting their importance in drug development (Patel & Purohit, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-3-4-10(9-16)19-12-5-6-14-8-11(12)13/h5-6,8,10H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOZVVHGCSHOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2812167.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2812182.png)

![2-(4-chlorophenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812188.png)

![8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2812189.png)